molecular formula C6H7NO2S B7770189 Benzenesulfonamide CAS No. 1202865-50-6

Benzenesulfonamide

Cat. No.: B7770189
CAS No.: 1202865-50-6
M. Wt: 157.19 g/mol
InChI Key: KHBQMWCZKVMBLN-UHFFFAOYSA-N
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Description

Benzenesulfonamide is an organic compound with the chemical formula C6H7NO2S. It is a member of the sulfonamide family, characterized by the presence of a sulfonamide group (–SO2NH2) attached to a benzene ring. This compound is known for its diverse applications in medicinal chemistry, particularly as a scaffold for drug development due to its ability to inhibit various enzymes.

Mechanism of Action

Target of Action

Benzenesulfonamide primarily targets Carbonic Anhydrase IX (CA IX) . CA IX is a type of carbonic anhydrase that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, shifting it towards anaerobic glycolysis, which leads to significant changes in pH . Therefore, selective inhibition of CA IX can be a useful strategy for discovering novel antiproliferative agents .

Mode of Action

This compound acts as a competitive inhibitor of its target . It competes with the substrate for the active site of the enzyme, thereby reducing the rate of reaction . In the case of CA IX, this compound derivatives inhibit the enzyme, leading to a decrease in tumor cell proliferation .

Biochemical Pathways

The inhibition of CA IX by this compound affects the anaerobic glycolysis pathway in tumor cells . This pathway is a type of cellular respiration that occurs when oxygen is scarce. By inhibiting CA IX, this compound disrupts this pathway, leading to a decrease in pH and a shift in tumor cell metabolism .

Pharmacokinetics

In silico analysis of some derivatives has shown promising pharmacokinetic properties . For instance, compound AL106 has been found to have good drug likeness and toxicity profiles, suggesting it may be suitable for clinical trials .

Result of Action

The inhibition of CA IX by this compound leads to a decrease in tumor cell proliferation . Some derivatives have also been found to induce apoptosis in certain cancer cell lines . For example, compound 4e was able to induce apoptosis in the MDA-MB-231 cell line, with a significant increase in the annexin V-FITC percent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the activity of CA IX and, consequently, the efficacy of this compound . Additionally, the presence of other compounds or drugs can potentially interfere with the action of this compound, affecting its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Benzenesulfonamide has been found to interact with various enzymes and proteins, particularly carbonic anhydrase IX (CA IX) . This interaction is significant as CA IX is overexpressed in many solid tumors .

Cellular Effects

This compound derivatives have demonstrated significant inhibitory effects against cancer cell lines, including the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . These effects are believed to be due to changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of CA IX, which can lead to changes in gene expression . This inhibition is selective, making this compound a potential target for the development of novel antiproliferative agents .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound derivatives have shown long-term effects on cellular function . For example, one derivative was able to induce apoptosis in MDA-MB-231 cells .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, the anticancer activity of this compound derivatives has been demonstrated at concentration ranges from 1.52–6.31 μM .

Metabolic Pathways

This compound’s interaction with CA IX suggests it may be involved in metabolic pathways related to this enzyme . CA IX plays a role in maintaining pH homeostasis in tumor cells, which can affect various metabolic processes .

Transport and Distribution

Its ability to selectively inhibit CA IX suggests it may be able to target tumor cells .

Subcellular Localization

Given its interaction with CA IX, it may be localized in areas of the cell where this enzyme is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with ammonia or an amine. The reaction typically occurs in an aqueous or organic solvent under controlled temperature conditions. For example, the reaction of benzenesulfonyl chloride with aqueous ammonia yields this compound and hydrochloric acid as a byproduct .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Benzenesulfonamide is unique due to its simple structure, which allows for easy modification and derivatization. This makes it a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

benzenesulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KHBQMWCZKVMBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

18522-93-5 (mono-hydrochloride salt)
Record name Benzenesulfonamide
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DSSTOX Substance ID

DTXSID1059159
Record name Benzenesulfonamide
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Molecular Weight

157.19 g/mol
Source PubChem
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Physical Description

White to cream odorless crystalline powder; [Alfa Aesar MSDS]
Record name Benzenesulfonamide
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Vapor Pressure

0.000894 [mmHg]
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CAS No.

98-10-2
Record name Benzenesulfonamide
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Synthesis routes and methods I

Procedure details

To a solution of 28.3 g (0.1 mole) of 2-iodophenylsulfonamide in 350 ml of dimethylformamide and 100 ml of triethylamine are added 1.0 g of palladium dichloro-bis(triphenylphosphite) complex, PdCl2 [P(C6H5)3 ]2, and 0.5 g of copper(I) iodide (CuI). Gaseous propine is then introduced into this solution until the starting material is completely reacted. The reaction mixture is filtered and the residue is concentrated in vacuo and then taken up in water. The precipitate is isolated and dried. Recrystallisation from ethyl acetate/hexane yields 15.6 g (80%) of 2-propyn-1-yl)phenylsulfonamide with a melting point of 147°-149° C.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
PdCl2
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

200 ml of aq. NH3 is cooled to −10° C. and treated with benzenesulfonylchloride (13 g, 73 mmol). The resulting mixture is stirred at this temperature for 3 h. When TLC confirmed the completion of the reaction, the reaction mixture is warmed to rt, and the resulting solid is filtered, washed with water and dried under vacuum to afford the title compound (11.1 g, 96%). LC/MS: (ES+): 158.2, (ES−): 156.2.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
96%

Synthesis routes and methods III

Procedure details

Reaction with p-tert-butylbenzenesulphonyl chloride in pyridine/toluene at room temperature yielded pure 4-tert-butyl-N-[3-(2-tetrahydropyranyloxyethoxy)-2-methoxy-phenoxy)-phenyl]-benzenesulphonamide. MS: Mt/ e=555.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pyridine toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The title compound was prepared in accordance with the general method of Example 199(D), from N-methyl-4-(pyridin-2-yl)but-3-yn-1-amine (50 mg, 0.31 mmol) and 2-chlorobenzene-1-sulfonyl chloride (79 mg, 0.37 mmol). The crude residue was purified over silicagel chromatography (prepacked 10 g silicagel column, DCM/MeOH: from 100/0 to 98/2 as eluent) to afford 37 mg of 2-chloro-N-methyl-N-(pyridin-2-yl)but-3-ynyl)benzenesulfonamide as a brown oil (Yield: 35%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
79 mg
Type
reactant
Reaction Step One
Yield
35%

Synthesis routes and methods V

Procedure details

4-[5-(4-[Methylthio]phenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (0.5 g, 1.27 mmol) was dissolved in methylene chloride (30 mL) and cooled to 0° C. To this solution was added m-chloroperoxybenzoic acid (MCPBA) (60%, 0.77 g, 2.7 mmol) and the solution was allowed to warm to room temperature while stirring for 18 hours. A solution of Na2S2O5 (2 g) in H2O (25 mL) was added to the reaction mixture and the solution stirred vigorously for 0.5 hour. The layers were separated and the organic layer was washed with saturated NaHCO3 (30 mL) and brine (30 mL), dried over Na2SO4 and concentrated to yield 4-[5-4-[methylsulfonyl]phenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a white solid, 0.22 g, 40%, mp=209°-210° C.
Name
4-[5-(4-[Methylthio]phenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na2S2O5
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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